2-Propenenitrile, 3-phenyl-
Overview
Description
2-Propenenitrile, 3-phenyl- is a useful research compound. Its molecular formula is C9H7N and its molecular weight is 129.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Organic Synthesis : 2-Propenenitrile, 3-phenyl- has been used in stereoselective C2-vinylation of 1-substituted imidazoles, producing mainly (Z)-isomers in significant yields, as demonstrated by Wei and Tang (2009) using density functional theory (DFT) (Wei & Tang, 2009).
Organometallic Reactions : Alberto Acosta-Ramírez et al. (2008) found that catalytic amounts of [Ni(COD)2] and TRIPHOS lead to the isomerization of 2-methyl-3-butenenitrile, forming a mixture of nickel complexes, indicating potential applications in organometallic chemistry (Acosta-Ramírez et al., 2008).
Phase Equilibria Research : Hun-Soo Byun (2017) investigated the phase equilibria of 3-phenyl propionitrile and 2-phenyl butyronitrile in supercritical CO2, highlighting the significance of nitrile groups in phase equilibria and their role as organic solvents in industrial processes (Byun, 2017).
Anticancer Research : M. T. Cocco et al. (2006) reported the synthesis of diaminopyrazoles from 3‐(2‐acylhydrazino)‐3‐aminopropenenitriles, which have potential antitumoral activity, signifying its importance in medicinal chemistry (Cocco et al., 2006).
Surface Chemistry and Spectroscopy : M. Filler et al. (2003) explored the bonding of the nitrile functional group, including 2-propenenitrile, on the Ge(100)-2x1 surface using spectroscopy and density functional theory calculations, indicating its relevance in surface chemistry and materials science (Filler et al., 2003).
properties
IUPAC Name |
3-phenylprop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKNLRXFUTWSOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052100 | |
Record name | 3-Phenylprop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenenitrile, 3-phenyl- | |
CAS RN |
4360-47-8 | |
Record name | Cinnamonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4360-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenenitrile, 3-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Phenylprop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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